molecular formula C15H31BrMg B1588620 Pentadecylmagnesium Bromide CAS No. 78887-70-4

Pentadecylmagnesium Bromide

Cat. No.: B1588620
CAS No.: 78887-70-4
M. Wt: 315.62 g/mol
InChI Key: FAXYNDJJWMSBJG-UHFFFAOYSA-M
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Description

Pentadecylmagnesium bromide (C₁₅H₃₁MgBr, CAS 78887-70-4) is a long-chain alkyl Grignard reagent used in organic synthesis for nucleophilic alkylation reactions. It is typically prepared by reacting 1-bromopentadecane with magnesium metal in dry tetrahydrofuran (THF) under an inert atmosphere . The reagent is commercially available as a ~15% solution in THF (~0.4 mol/L) and is classified as a highly reactive organometallic compound due to its sensitivity to moisture and air . Its primary applications include the synthesis of sphingoid bases, carbamates, and other alkylated intermediates in pharmaceuticals and polymers .

Properties

IUPAC Name

magnesium;pentadecane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31.BrH.Mg/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2;;/h1,3-15H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXYNDJJWMSBJG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[CH2-].[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405122
Record name Pentadecylmagnesium bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78887-70-4
Record name Pentadecylmagnesium bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pentadecylmagnesium Bromide is typically prepared through the reaction of 1-bromopentadecane with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent the reagent from reacting with moisture or oxygen. The general reaction is as follows:

C15H31Br+MgC15H31MgBr\text{C15H31Br} + \text{Mg} \rightarrow \text{C15H31MgBr} C15H31Br+Mg→C15H31MgBr

Industrial production methods involve similar synthetic routes but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Pentadecylmagnesium Bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: It participates in coupling reactions with aryl halides to form biaryl compounds.

Common reagents and conditions used in these reactions include anhydrous solvents like diethyl ether or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere. Major products formed from these reactions include alcohols, alkanes, and biaryl compounds.

Scientific Research Applications

Pentadecylmagnesium Bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: It is employed in the modification of biomolecules for research purposes.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentadecylmagnesium Bromide involves the formation of a carbon-magnesium bond, which is highly reactive. This bond allows the compound to act as a nucleophile, attacking electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific reaction and substrate being used.

Comparison with Similar Compounds

Structural Features

Compound Molecular Formula Molecular Weight Key Structural Attributes
Pentadecylmagnesium bromide C₁₅H₃₁MgBr 323.63 g/mol Long alkyl chain (C15), enhances steric hindrance
Phenylmagnesium bromide C₆H₅MgBr 181.31 g/mol Aromatic ring, facilitates aryl coupling
Pentylmagnesium bromide C₅H₁₁MgBr 165.35 g/mol Short alkyl chain (C5), higher reactivity
4-Chlorophenylmagnesium bromide C₆H₄ClMgBr 215.76 g/mol Electron-withdrawing substituent (Cl)

Key Observations :

  • The alkyl chain length of this compound significantly impacts its solubility and reactivity. Longer chains reduce solubility in polar solvents but improve compatibility with nonpolar substrates .
  • Aromatic Grignard reagents (e.g., phenylmagnesium bromide) exhibit distinct reactivity in aryl-aryl coupling, while alkyl variants like this compound are preferred for aliphatic alkylation .

Reactivity Trends :

  • Steric Effects : The C15 chain in this compound slows down nucleophilic attacks compared to shorter-chain reagents like pentylmagnesium bromide .
  • Electronic Effects : Aryl Grignard reagents (e.g., 4-chlorophenylmagnesium bromide) undergo electrophilic substitutions more readily than alkyl variants .

This compound

  • Carbamate Synthesis : Used to prepare tert-butyl-(2-oxoheptadecyl)carbamate via nucleophilic addition to ketones .
  • Polymer Modification : Alkylation of aromatic polymers to introduce hydrophobic chains .

Hazard Profiles

Compound Hazards UN Number
This compound Flammable, water-reactive, releases methane on hydrolysis 3399
Phenylmagnesium bromide Corrosive, reacts violently with water/air 2924
Pentylmagnesium bromide Similar to pentadecyl variant but less viscous 2924

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentadecylmagnesium Bromide
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Reactant of Route 2
Pentadecylmagnesium Bromide

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